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These application notes provide a detailed protocol for determining the enzymatic activity of
Formate Dehydrogenase (FDH) using a continuous spectrophotometric rate determination
method. This assay is fundamental for characterizing enzyme kinetics, screening inhibitors, and
assessing the efficiency of FDH in various biotechnological applications, including CO2
reduction and NADH regeneration.[1][2][3]

Principle of the Assay

The enzymatic activity of Formate Dehydrogenase (EC 1.2.1.2) is quantified by monitoring the
reduction of 3-Nicotinamide Adenine Dinucleotide (NAD+) to NADH.[1][4][5] In this reaction,
FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of
NAD+ to NADH.[1][6] The formation of NADH is monitored by measuring the increase in
absorbance at 340 nm, as NADH has a distinct absorbance peak at this wavelength while
NAD+ does not. The rate of increase in absorbance is directly proportional to the FDH activity
under the specified conditions.

The reaction is as follows:

Formate + NAD+ --(Formate Dehydrogenase)--> CO2 + NADH + H+
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Experimental Protocols

This protocol is based on established spectrophotometric methods and can be adapted for

kinetic studies.[4][5][6]

Materials and Reagents

Stock
Reagent . Storage Notes
Concentration
Prepare using
Sodium Phosphate 200 mM, pH 7.0 at s°C monobasic sodium
Buffer 37°C phosphate and adjust
pH with 1 M NaOH.[4]
Prepare by mixing
) monobasic and
Potassium Phosphate 100 mM, pH 7.6 at o )
4°C dibasic potassium
Buffer 37°C ]
phosphate solutions to
the desired pH.[5]
Sodium Formate Prepare fresh in
_ 200mMor 1.0 M -20°C o
Solution deionized water.[4][5]
o ] Prepare fresh in
-Nicotinamide o
) ] ) deionized water.
Adenine Dinucleotide 10.5 mM or 60 mM -20°C )
) Protect from light.[4]
(NAD+) Solution
[5]
Formate Prepare immediately
Dehydrogenase ) ) before use in a
0.25 - 0.90 unit/mL 4°C (onice) )
(FDH) Enzyme suitable cold buffer or
Solution enzyme diluent.[4][5]
Deionized Water Room Temperature

Instrumentation

e Spectrophotometer capable of measuring absorbance at 340 nm
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Cuvettes with a 1 cm light path

Thermostatically controlled cuvette holder or water bath (37°C)

Pipettes

pH meter

Detailed Assay Protocol (pH 7.0)

This protocol is adapted from a standard procedure for FDH activity determination.[4]

. Reagent Preparation:

Reagent A (Buffer): 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[4]
Reagent B (Substrate 1): 200 mM Sodium Formate Solution.[4]

Reagent C (Substrate 2): 10.5 mM 3-NAD+ Solution.[4]

Reagent D (Enzyme Diluent): Cold Reagent A.

Reagent E (Enzyme Solution): Immediately before use, prepare a solution containing 0.25 -
0.50 unit/mL of Formate Dehydrogenase in cold Reagent D.[4]

. Assay Procedure:

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank
reaction without the enzyme solution to zero the spectrophotometer.
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Reagent Test (mL) Blank (mL)
Deionized Water 1.10 1.20
Reagent A (Buffer) 0.75 0.75
Reagent B (Formate) 0.75 0.75
Reagent C (NAD+) 0.30 0.30

o Mix the contents of the cuvette by inversion and incubate at 37°C for 5 minutes to allow the
temperature to equilibrate.

« Initiate the reaction by adding 0.10 mL of Reagent E (Enzyme Solution) to the test cuvette.

» Immediately mix by inversion and start recording the absorbance at 340 nm for
approximately 5 minutes.

» Record the rate of increase in absorbance per minute (AA340nm/min) from the linear portion
of the curve for both the test and blank samples.

e The final assay concentrations in a 3.00 mL reaction mix will be 50 mM sodium phosphate,
50 mM formate, and 1.05 mM [3-NAD+.[4]

Detailed Assay Protocol (pH 7.6)

This protocol provides an alternative with a slightly higher pH, which may be optimal for some
FDH enzymes.[5]

1. Reagent Preparation:

e Reagent A (Buffer): 100 mM Potassium Phosphate Buffer, pH 7.6 at 37°C.[5]
» Reagent B (Substrate 1): 1.0 M Sodium Formate Solution.[5]

e Reagent C (Substrate 2): 60 mM [3-NAD+ Solution.[5]

+ Reagent D (Enzyme Solution): Immediately before use, prepare a solution containing 0.45 -
0.90 unit/mL of Formate Dehydrogenase in cold deionized water.[5]
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2. Assay Procedure:
o Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

e Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank
reaction without the enzyme solution.

Reagent Test (mL) Blank (mL)
Reagent A (Bulffer) 2.50 2.50
Reagent B (Formate) 0.50 0.50
Reagent C (NAD+) 0.10 0.10

e Mix by inversion and incubate at 37°C to reach thermal equilibrium.
« Initiate the reaction by adding 0.10 mL of Reagent D (Enzyme Solution) to the test cuvette.

¢ Mix immediately and record the increase in A340nm for about 5 minutes, ensuring to use the
maximum linear rate for calculations.[5]

e The final assay concentrations in a 3.20 mL reaction mix will be 78 mM potassium
phosphate, 156 mM formate, and 1.9 mM 3-NAD+.[5]

Data Presentation and Calculations
Calculation of Enzyme Activity:

One unit of Formate Dehydrogenase will oxidize 1.0 pmole of formate to CO2 per minute in
the presence of NAD+ at the specified pH and temperature.[4][5]

The activity in units/mL of the enzyme solution can be calculated using the following formula:

Units/mL enzyme = (AA340nm/min Test - AA340nm/min Blank) * (Total Volume of Assay) / (¢ *
Light Path * Volume of Enzyme)

Where:
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AA340nm/min is the rate of change in absorbance per minute.

Total Volume of Assay is the final volume in the cuvette (in mL).

€ (Molar Extinction Coefficient of NADH) is 6.22 mM~icm~1,

Light Path is the width of the cuvette (typically 1 cm).

Volume of Enzyme is the volume of the enzyme solution added to the assay (in mL).

Summary of Assay Conditions

Parameter Protocol 1 (pH 7.0) Protocol 2 (pH 7.6)

pH 7.0 7.6

Temperature 37°C 37°C

Wavelength 340 nm 340 nm

Final Buffer Concentration 50 mM Sodium Phosphate[4] 78 mM Potassium

Phosphate[5]

Final Formate Concentration 50 mM[4] 156 mM[5]

Final NAD+ Concentration 1.05 mM[4] 1.9 mM[5]

Enzyme Concentration 0.025 - 0.050 unit/mL 0.045 - 0.090 unit/mL
Visualizations

Formate

Formate
Dehydrogenase NADH
NAD+ | /
H+
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Caption: Enzymatic reaction catalyzed by Formate Dehydrogenase.

Preparation

Prepare Reagents
(Buffer, Formate, NAD+)

Prepare Enzyme Dilution

Assay E

xecution

Mix Reagents in Cuvette

Equilibrate to 37°C

Initiate with Enzyme

Measure Absorbance at 340 nm

Data A
A/

nalysis

Calculate Rate (AA/min)

l

Calculate Enzyme Activity

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b8822770?utm_src=pdf-body-img
https://www.benchchem.com/product/b8822770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Spectrophotometric assay workflow for FDH activity.
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Caption: Ordered sequential kinetic mechanism of Formate Dehydrogenase.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Formate
Dehydrogenase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8822770#formate-dehydrogenase-activity-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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